molecular formula C12H12N2O2S B1284102 Ethyl 2-(phenylamino)-4-thiazolecarboxylate CAS No. 126533-76-4

Ethyl 2-(phenylamino)-4-thiazolecarboxylate

Cat. No. B1284102
M. Wt: 248.3 g/mol
InChI Key: VTCUMDSDWMYUJZ-UHFFFAOYSA-N
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Description

Ethyl 2-(phenylamino)-4-thiazolecarboxylate is a compound that belongs to the thiazole class, which is a significant scaffold in heterocyclic chemistry and has a variety of applications in medicinal chemistry. Thiazole derivatives are known for their biological activities, including antitumor and antiglycating properties .

Synthesis Analysis

The synthesis of ethyl 2-(phenylamino)-4-thiazolecarboxylate derivatives involves various chemical reactions. For instance, acylaminocyanoesters react with dithiadiphosphetane disulfide to form 2-alkyl(aryl)-5-aminothiazole-4-carboxylic acid ethyl esters, with the structure confirmed by spectroscopic methods and X-ray crystallography . Another method includes the reaction of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate with aromatic amines or monosubstituted hydrazines to yield substituted thiazolopyridine derivatives . Additionally, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives or cyanoacrylate derivatives leads to various substituted thiazolopyridine carboxylates .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which can be substituted at various positions to yield different derivatives. X-ray crystallography has been used to determine the structure of these compounds, revealing features such as coplanar arrangements of the thiazole ring and exocyclic nitrogen, as well as hydrogen-bonded cycles . The crystal structure of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, a related compound, crystallizes in the monoclinic system and exhibits intermolecular interactions such as C-H...O interactions .

Chemical Reactions Analysis

Ethyl 2-(phenylamino)-4-thiazolecarboxylate and its analogs undergo various chemical reactions. For example, the reaction with Claisen condensation, cyclization, reduction, and acylation can lead to the synthesis of compounds with potential as acrosin inhibitors . The transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into dihydrothiazolopyridine carboxylates involves reactions with aromatic amines and monosubstituted hydrazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. The crystal structure optimization and DFT calculations provide insights into the electronic properties, such as the energy difference between HOMO-LUMO, which is indicative of chemical reactivity and stability . The molecular electrostatic potential map of these compounds can indicate the presence of electrophilic and nucleophilic sites, which are important for understanding their reactivity in chemical reactions .

Scientific Research Applications

1. Antimicrobial Activity

  • Methods of Application: The titled enaminone is reacted with different nucleophiles and electrophiles to prepare these compounds. The structure of the designed compounds is derived from their spectral information .
  • Results: The results of the antimicrobial activity of the prepared compounds revealed that changing the substituents at position-2 of the thiophene ring significantly affects their biological activity. The pyridine side chain derivatives in compounds showed excellent antimicrobial activity .

2. Synthesis of Thiophene Derivatives

  • Methods of Application: Various substrates are heterocyclized to synthesize thiophene derivatives .
  • Results: Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds .

3. Antimicrobial Activity of Thiophene Derivatives

  • Methods of Application: The titled enaminone is reacted with different nucleophiles and electrophiles to prepare these compounds. The structure of the designed compounds is derived from their spectral information .
  • Results: The results of the antimicrobial activity of the prepared compounds revealed that derivatives 7b and 8 exhibited activity comparable to the standard drugs ampicillin and gentamicin for all tested bacteria species. Additionally, compound 3 displayed potent activity against Aspergillus fumigates, whereas compounds 5, 6, and 7a showed good activity against Syncephalastrum racemosum .

4. Anticancer Evaluation

  • Application Summary: A series of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters were synthesized and evaluated in vitro for their antimicrobial and anticancer potential .
  • Methods of Application: The titled compound is used in the synthesis of these esters .
  • Results: 6-Methyl-4-{1-[2-(4-nitro-phenylamino)-acetyl]-1H-indol-3-yl}-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester (15, pMIC (ec) = 2.50 μM/mL) was found to be almost equipotent to the standard drug, norfloxacin (pMIC (ec) = 2.61 μM/mL) against Escherichia coli and emerged as the most potent antimicrobial agent (pMIC (am) = 1.84 μM/mL). 4-{1-[2-(2-Chloro-4-nitro-phenylamino)-acetyl]-1H-indol-3-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester (4, IC (50) = 5 μg/mL) was more potent than the standard drug 5-fluorouracil (IC (50) = 6 μg/mL) against HCT-116 a colon cancer cell line, and emerged as the most potent anticancer agent .

Future Directions

Thiophene derivatives like Ethyl 2-(phenylamino)-4-thiazolecarboxylate have promising pharmacological characteristics and are considered important entities in the synthesis of heterocyclic compounds . Future research could focus on synthesizing new thiophene-containing compounds and studying their biological activity . Changing the substituents at position-2 of the thiophene ring significantly affects their biological activity .

properties

IUPAC Name

ethyl 2-anilino-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-2-16-11(15)10-8-17-12(14-10)13-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCUMDSDWMYUJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567604
Record name Ethyl 2-anilino-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(phenylamino)-4-thiazolecarboxylate

CAS RN

126533-76-4
Record name Ethyl 2-anilino-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture comprising 8.6 g of phenylthiourea, 10 g of ethyl bromopyruvate and 100 ml of ethanol was heated under reflux for 3 hours, and the reaction mixture was then concentrated under reduced pressure. A saturated aqueous sodium hydrogen carbonate solution was added to the residue, followed by extraction with ethyl acetate. The extract was dried over anhydrous sodium sulfate and evaporated under reduced pressure. The crystals which formed were collected by filtration. washed with benzene, and then recrystallized from ethanol, giving the desired compound as pale yellow prismatic crystals.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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